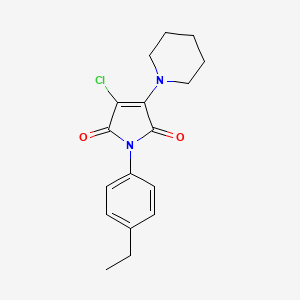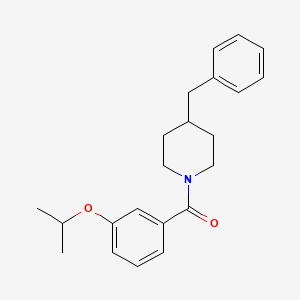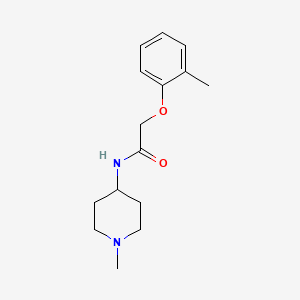
3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione, also known as CP-47,497, is a synthetic cannabinoid compound. It was first synthesized in the 1980s by Pfizer as part of a research program aimed at developing new analgesic drugs. CP-47,497 is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.
Mechanism of Action
3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione acts as a partial agonist at the CB1 and CB2 cannabinoid receptors. It binds to these receptors and activates them, leading to downstream signaling events that modulate various physiological processes. The exact mechanism of action of this compound is not fully understood, but it is thought to involve modulation of neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to modulate neurotransmitter release, including dopamine, serotonin, and glutamate. It has also been shown to inhibit voltage-gated calcium channels and activate inwardly rectifying potassium channels. In vivo studies have demonstrated its analgesic, anti-inflammatory, and anti-convulsant effects.
Advantages and Limitations for Lab Experiments
3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has several advantages for use in laboratory experiments. It is a highly potent and selective cannabinoid receptor agonist, which allows for precise control over the activation of these receptors. It also has a long half-life, which makes it useful for studying the long-term effects of cannabinoid receptor activation. However, this compound is not without its limitations. It is a synthetic compound, which means that it may not fully replicate the effects of endogenous cannabinoids. It also has potential off-target effects, which can complicate interpretation of experimental results.
Future Directions
There are several future directions for research on 3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders. Its analgesic and anti-inflammatory effects make it a promising candidate for the treatment of chronic pain and inflammation. Its ability to modulate neurotransmitter release and ion channel activity also make it a potential candidate for the treatment of epilepsy and other seizure disorders. Another area of interest is its potential as a tool compound for studying the endocannabinoid system and its role in various physiological processes. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Synthesis Methods
3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione can be synthesized by a multistep process starting from 2,5-diketopiperazine. The first step involves the reaction of 2,5-diketopiperazine with 4-ethylbenzoyl chloride to form the corresponding benzoyl derivative. This is followed by a cyclization reaction using sodium hydride and 1-chloro-4-piperidinyl propane to form the pyrrole ring. The final step involves chlorination of the pyrrole ring using thionyl chloride to give this compound.
Scientific Research Applications
3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has been extensively studied in vitro and in vivo for its cannabinoid receptor binding affinity and activity. It has been shown to bind to both the CB1 and CB2 cannabinoid receptors with high affinity, and to activate these receptors with similar potency to THC. This compound has also been used as a tool compound to study the endocannabinoid system and its role in various physiological processes.
properties
IUPAC Name |
3-chloro-1-(4-ethylphenyl)-4-piperidin-1-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-2-12-6-8-13(9-7-12)20-16(21)14(18)15(17(20)22)19-10-4-3-5-11-19/h6-9H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIMWOKCPXFOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrahydro-2-furanylmethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5210267.png)


![2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5210288.png)
![3-(ethylthio)-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5210289.png)

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-phenylmethanesulfonamide](/img/structure/B5210314.png)
![N-cyclohexyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5210316.png)
![(3R*,4R*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5210322.png)

![N~2~-(3-chloro-4-methylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5210352.png)
![2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5210354.png)
![methyl N-[(1,3-benzoxazol-2-ylthio)acetyl]leucinate](/img/structure/B5210357.png)